
β-Hyodeoxycholic Acid-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
β-Hyodeoxycholic Acid-d4, also known as this compound, is a useful research compound. Its molecular formula is C₂₄H₃₆D₄O₄ and its molecular weight is 396.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Metabolic Disorders
Research indicates that β-Hyodeoxycholic Acid-d4 can serve as a biomarker for metabolic disorders such as obesity and type 2 diabetes mellitus (T2DM). Studies have shown that lower concentrations of hyodeoxycholic acid species correlate with adverse metabolic outcomes, suggesting its potential role in metabolic profiling and risk assessment for these conditions .
Lipid Metabolism and Atherosclerosis
This compound has been shown to significantly impact lipid metabolism. In studies involving LDL receptor-null mice, supplementation with hyodeoxycholic acid resulted in reduced cholesterol levels and atherosclerotic lesion formation. This highlights its potential as an antiatherogenic agent .
Study | Findings |
---|---|
Hyodeoxycholic Acid Effects on LDLR-Knockout Mice (2011) | Reduced fasting plasma glucose and cholesterol levels; significant decrease in atherosclerotic lesions . |
Cholesterol Absorption
The compound has demonstrated the ability to inhibit intestinal cholesterol absorption, which is crucial for managing hypercholesterolemia. This property makes this compound a candidate for therapeutic interventions aimed at lowering cholesterol levels .
Clinical Trials on Hypercholesterolemia
In clinical trials, this compound was evaluated for its efficacy in treating hypercholesterolemia. Participants receiving the compound showed significant reductions in total cholesterol and low-density lipoprotein (LDL) cholesterol levels compared to control groups .
Impact on HDL Functionality
A study focusing on the functionality of high-density lipoprotein (HDL) revealed that this compound enhances HDL's ability to mediate cholesterol efflux from macrophages, thereby improving overall cardiovascular health .
化学反応の分析
Hydroxylation and Epimerization
β-HDCA-d4 is derived from primary bile acids via bacterial metabolism in the gut. Intestinal microbiota, particularly Gram-positive rods, mediate:
-
6α-Hydroxylation : Conversion of lithocholic acid (LCA) to β-HDCA-d4 via hydroxylation at the C6 position .
-
Epimerization : Structural isomerization of β-muricholic acid to β-HDCA-d4 through stereochemical inversion .
Table 1: Key Bacterial Transformations
Substrate | Product | Reaction Type | Key Enzyme/Process |
---|---|---|---|
Lithocholic acid | β-HDCA-d4 | Hydroxylation | Bacterial 6α-hydroxylase |
β-Muricholic acid | β-HDCA-d4 | Epimerization | Bacterial isomerases |
Glucuronidation
β-HDCA-d4 undergoes phase II metabolism in human hepatic and renal tissues:
-
Site Selectivity : Glucuronidation occurs predominantly at the 6α-hydroxyl group, unlike primary bile acids (e.g., cholic acid), which favor 3α-hydroxyl conjugation .
-
Enzymatic Redundancy : Both UGT2B4 and UGT2B7 isoforms catalyze this reaction, with overlapping substrate specificity .
Table 2: Glucuronidation Parameters
Parameter | Detail |
---|---|
Primary Site | 6α-hydroxyl group |
Enzymes | UGT2B4, UGT2B7 |
Tissue Localization | Liver, kidneys |
Functional Role | Detoxification, enhanced excretion |
Analytical Derivatization
β-HDCA-d4 is used as an internal standard in LC-MS/MS workflows due to its deuterium labeling, which minimizes isotopic interference. Key reactions include:
-
Ionization : Negative-mode electrospray ionization (ESI) generates [M-H]⁻ ions at m/z 395.3 .
-
Fragmentation : Collision-induced dissociation (CID) yields diagnostic fragments at m/z 391.3 (base peak) and 347.3 .
Table 3: LC-MS/MS Parameters for β-HDCA-d4
Parameter | Value |
---|---|
Precursor Ion (m/z) | 395.3 |
Product Ions (m/z) | 391.3, 347.3 |
Collision Energy | 16 eV |
Retention Time | 3.77 min (C18 column) |
Biological Interactions
β-HDCA-d4 modulates lipid metabolism through:
-
Cholesterol Regulation : Inhibits intestinal cholesterol absorption by competing with non-deuterated bile acids for micelle formation .
-
Receptor Binding : Acts as a weak agonist for FXR (farnesoid X receptor) compared to deoxycholic acid .
Stability and Hydrolysis
-
Aqueous Stability : Stable in neutral pH but prone to hydrolysis under acidic or alkaline conditions, yielding deuterated cholanic acid derivatives .
-
Enzymatic Hydrolysis : Susceptible to bacterial bile salt hydrolases (BSHs), reversing conjugation reactions in the gut .
Comparative Reactivity
β-HDCA-d4 exhibits distinct reactivity compared to non-deuterated analogs:
Table 4: Reactivity Comparison with Analogues
Compound | Hydroxylation Sites | Glucuronidation Rate | Metabolic Stability |
---|---|---|---|
β-HDCA-d4 | 3α, 6α | Moderate | High (deuterated) |
Deoxycholic Acid | 3α, 12α | Low | Low |
Chenodeoxycholic Acid | 3α, 7α | High | Moderate |
特性
分子式 |
C₂₄H₃₆D₄O₄ |
---|---|
分子量 |
396.6 |
同義語 |
(3β,5β,6α)-3,6-Dihydroxycholan-24-oic Acid-d4; 3β,6α-Dihydroxy-5β-cholan-24-oic Acid-d4; Isohyodeoxycholic Acid-d4; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。